molecular formula C16H18N2O3 B7556260 2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid

Numéro de catalogue B7556260
Poids moléculaire: 286.33 g/mol
Clé InChI: TVACNGBRCQMPCS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid, also known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. It belongs to the class of lipoate analogs and targets the mitochondrial tricarboxylic acid (TCA) cycle enzymes.

Mécanisme D'action

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid targets the mitochondrial TCA cycle enzymes, specifically the enzymes involved in the conversion of succinate to fumarate. By inhibiting these enzymes, this compound disrupts the energy metabolism in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and the activation of apoptotic pathways. This compound has also been shown to induce autophagy in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces the accumulation of ROS, leading to oxidative stress and DNA damage. It also inhibits the TCA cycle enzymes, leading to the disruption of energy metabolism in cancer cells. This compound has been shown to induce apoptosis and autophagy in cancer cells, leading to their death.

Avantages Et Limitations Des Expériences En Laboratoire

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid has several advantages for lab experiments. It has shown potent anticancer activity in preclinical studies and has been well-tolerated in clinical trials. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents when used in combination. However, this compound has some limitations for lab experiments. It has a complex mechanism of action that requires further investigation. This compound also has limited solubility, which may affect its efficacy in vivo.

Orientations Futures

There are several future directions for the research and development of 2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid. Further studies are needed to investigate the mechanism of action and the optimal dosing and administration of this compound. The combination of this compound with other chemotherapeutic agents should be further explored in clinical trials. The development of more potent and selective analogs of this compound is also a promising direction for future research. Finally, the use of this compound in combination with immunotherapy and targeted therapies should be investigated to enhance their efficacy in cancer treatment.
Conclusion:
In conclusion, this compound is a novel anticancer agent that targets the mitochondrial TCA cycle enzymes. It has shown promising results in preclinical and clinical studies and has several advantages for lab experiments. Further research is needed to fully understand the mechanism of action and the optimal use of this compound in cancer treatment.

Méthodes De Synthèse

The synthesis of 2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid involves the condensation of 2-cyclopropylacetic acid with N-(2-methyl-1H-indol-3-yl)glycine methyl ester, followed by the hydrolysis of the methyl ester group to yield this compound. The synthesis has been optimized to achieve high yields and purity.

Applications De Recherche Scientifique

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid has been extensively studied in preclinical and clinical trials for its anticancer activity. It has been shown to selectively target cancer cells by inhibiting the TCA cycle enzymes, leading to the disruption of energy metabolism in cancer cells. This compound has been tested in various cancer types, including pancreatic cancer, leukemia, lymphoma, and solid tumors. It has also been studied in combination with other chemotherapeutic agents to enhance their efficacy.

Propriétés

IUPAC Name

2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-9-12(11-4-2-3-5-13(11)17-9)8-14(19)18-15(16(20)21)10-6-7-10/h2-5,10,15,17H,6-8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVACNGBRCQMPCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)NC(C3CC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.